3-Benzyl-1-cyclopropylpiperazine-2,5-dione
Overview
Description
3-Benzyl-1-cyclopropylpiperazine-2,5-dione: is a chemical compound with the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a piperazine ring with two ketone functionalities. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-cyclopropylpiperazine-2,5-dione typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Benzylation: The benzyl group is introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the piperazine ring.
Oxidation to Form Dione: The final step involves the oxidation of the piperazine ring to introduce the ketone functionalities, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, diazo compounds, transition metal catalysts.
Major Products:
Oxidation Products: More oxidized derivatives with additional functional groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the benzyl or cyclopropyl groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-Benzyl-1-cyclopropylpiperazine-2,5-dione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyl and cyclopropyl groups can enhance its binding affinity and specificity for these targets, leading to various biological effects.
Comparison with Similar Compounds
1-Benzylpiperazine: Lacks the cyclopropyl group and has different biological activity.
Cyclopropylpiperazine: Lacks the benzyl group and has different chemical properties.
2,5-Diketopiperazines: A broader class of compounds with similar diketone functionalities but different substituents.
Uniqueness: 3-Benzyl-1-cyclopropylpiperazine-2,5-dione is unique due to the combination of its benzyl, cyclopropyl, and diketone functionalities, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
3-benzyl-1-cyclopropylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-9-16(11-6-7-11)14(18)12(15-13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMPBYSEIZBIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)NC(C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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